3-(4-Methoxypyridin-2-YL)propan-1-amine
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Overview
Description
3-(4-Methoxypyridin-2-YL)propan-1-amine is an organic compound with the molecular formula C9H14N2O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxypyridin-2-YL)propan-1-amine typically involves the reaction of 4-methoxypyridine with a suitable amine precursor. One common method involves the alkylation of 4-methoxypyridine with 3-chloropropylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through standard organic synthesis techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize impurities. The scalability of the synthesis process is crucial for industrial applications, and methods such as high-pressure liquid chromatography (HPLC) are often employed for purification .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxypyridin-2-YL)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as halides or other organic groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of different substituted pyridine compounds .
Scientific Research Applications
3-(4-Methoxypyridin-2-YL)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Methoxypyridin-2-YL)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
3-(2-Methoxypyridin-4-yl)propan-1-amine: A similar compound with the methoxy group at a different position on the pyridine ring.
1-(4-Methoxypyridin-3-yl)propan-1-amine: Another isomer with the methoxy group at the 3-position.
4-Methoxypyridin-2-amine: A simpler derivative with an amine group directly attached to the pyridine ring.
Uniqueness
3-(4-Methoxypyridin-2-YL)propan-1-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
1060805-41-5 |
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Molecular Formula |
C9H14N2O |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-(4-methoxypyridin-2-yl)propan-1-amine |
InChI |
InChI=1S/C9H14N2O/c1-12-9-4-6-11-8(7-9)3-2-5-10/h4,6-7H,2-3,5,10H2,1H3 |
InChI Key |
LCGDTCDIGSIGER-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC=C1)CCCN |
Origin of Product |
United States |
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